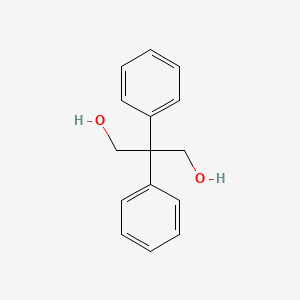

2,2-Diphenylpropane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-15(12-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYJEAUUNHDJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328457 | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-86-8 | |

| Record name | NSC28824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1,3 Diols in Contemporary Organic Chemistry

1,3-diols are a fundamental class of organic compounds characterized by the presence of two hydroxyl (–OH) groups separated by a single carbon atom. This structural motif is widespread in nature and is a key building block in the synthesis of numerous complex molecules, including polyketide natural products. thieme-connect.com In contemporary organic chemistry, 1,3-diols are highly valued as versatile synthetic intermediates. thieme-connect.comwikipedia.org Their utility stems from the reactivity of the hydroxyl groups, which can be transformed into a variety of other functional groups, and the stereochemical possibilities they present.

The synthesis of 1,3-diols can be achieved through various methods, including the aldol (B89426) condensation of ketones with formaldehyde, followed by reduction. wikipedia.org Other significant routes involve the hydration of α,β-unsaturated ketones and aldehydes, the hydroformylation of epoxides, and the Prins reaction between an alkene and formaldehyde. wikipedia.org Stereoselective synthesis, which allows for the control of the three-dimensional arrangement of atoms, is of particular importance, with methods like the Evans–Saksena, Narasaka–Prasad, and Evans–Tishchenko reductions being employed to produce specific diastereomers (syn or anti). wikipedia.org

The hydroxyl groups of 1,3-diols can serve as protecting groups for carbonyl compounds, a crucial strategy in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org They can be converted into cyclic ethers through acid-catalyzed cyclization. wikipedia.org The ability to control the stereochemistry during their synthesis makes them invaluable in the creation of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. thieme-connect.com

Research Significance of 2,2 Diphenylpropane 1,3 Diol As a Diphenylated Diol

Established Synthetic Routes to this compound

Established methods for synthesizing this compound often begin with simpler, commercially available precursors. The key challenge lies in forming the central carbon-carbon bond between the two phenyl-bearing carbons and subsequently establishing the 1,3-diol functionality.

A prominent strategy for synthesizing the backbone of this compound and related structures is the Aldol-Tishchenko reaction. This is a sequential process that combines an aldol addition with a subsequent Tishchenko reduction in a single pot. The reaction typically involves the enolate of a ketone reacting with two equivalents of an aldehyde.

For the synthesis of a 2,2-disubstituted-1,3-diphenyl-1,3-propanediol derivative, the reaction can be initiated between a ketone enolate and an aldehyde. For instance, the lithium enolate of isobutyrophenone (B147066) has been shown to react with benzaldehyde (B42025) in tetrahydrofuran (B95107) (THF) at room temperature. acs.org This reaction proceeds through an initial aldol addition, where the enolate attacks the carbonyl carbon of a benzaldehyde molecule. The resulting lithium alkoxide intermediate then undergoes a Tishchenko-type reaction, where it is reduced by a second molecule of benzaldehyde, which is itself oxidized to benzoic acid. This ultimately yields a 1,3-diol monoester after protonation. acs.org

In a related example, the reaction between isobutyrophenone and an excess of benzaldehyde, when promoted by sodium tert-butoxide, yields anti-1,3-dibenzoyloxy-2,2-dimethyl-1,3-diphenylpropane. researchgate.net This product is the result of a sequential aldol–Tishchenko and a final Tishchenko reaction, leading to the formation of a diester of the desired 1,3-diol. researchgate.net Hydrolysis of this resulting diester would be required to yield the final this compound.

The table below summarizes the key components and outcomes of such an Aldol-Tishchenko reaction pathway.

| Reactant 1 | Reactant 2 | Promoter/Catalyst | Solvent | Key Intermediate/Product | Reference |

| Isobutyrophenone | Benzaldehyde | Sodium tert-butoxide | Not specified | anti-1,3-dibenzoyloxy-2,2-dimethyl-1,3-diphenylpropane | researchgate.net |

| Lithium enolate of isobutyrophenone | Benzaldehyde | None (stoichiometric enolate) | THF | 1,3-diol monoester | acs.org |

These methods highlight a powerful approach to creating 1,3-diols from simple carbonyl compounds, where the aldol reaction is the initial and crucial bond-forming step. The stereochemical outcome of the reaction, such as the formation of the anti-diastereomer, is a significant aspect of these synthetic routes. researchgate.net

Chemical Reactivity and Transformation Studies of 2,2 Diphenylpropane 1,3 Diol

General Reaction Pathways for 1,3-Diols Applicable to 2,2-Diphenylpropane-1,3-diol

The reactivity of 1,3-diols is characterized by reactions that target the hydroxyl groups, either individually or in concert. These reactions include cleavage of the carbon-carbon backbone and esterification of the hydroxyl moieties.

Cleavage reactions of 1,3-diols involve the breaking of carbon-carbon bonds, often leading to the formation of smaller carbonyl-containing molecules. These transformations are typically achieved through oxidation.

One notable method for the oxidative cleavage of the C-C bond in 1,3-diols utilizes 2-iodoxybenzoic acid (IBX). organic-chemistry.orgresearchgate.net This reaction, conducted under mild conditions in dimethyl sulfoxide (B87167) (DMSO) at room temperature, effectively converts various 1,3-diols into 1,2-diketones in high yields. organic-chemistry.orgthieme-connect.com The process is applicable to a range of substrates, including those with aryl substituents. organic-chemistry.org For a 2,2-disubstituted 1,3-diol like this compound, this reaction would be expected to cleave the C1-C2 or C2-C3 bond, potentially leading to the formation of benzophenone (B1666685) and other oxidation products, though specific studies on this substrate are not detailed in the provided results. Mechanistic insights suggest the reaction may proceed through a keto-enol intermediate, followed by nucleophilic attack and subsequent C-C bond cleavage. organic-chemistry.org

Another approach involves copper-catalyzed aerobic oxidation, which has been shown to cleave the C-C bonds of various 1,2- and 1,3-diols to yield aldehydes. nih.gov For instance, the CuCl-catalyzed reaction of 1-phenylpropane-1,3-diol (B1205248) resulted in the formation of benzaldehyde (B42025). nih.gov The applicability of this method to this compound would likely result in the formation of benzophenone.

Periodate (B1199274) (IO₄⁻) is a well-known reagent for the cleavage of vicinal diols (1,2-diols) via the Malaprade reaction, which proceeds through a cyclic periodate ester intermediate. wikipedia.orgchemistrysteps.commasterorganicchemistry.comucalgary.ca While highly selective for 1,2-diols, periodates can also cleave other structures, including 1,3-diols, although the reaction is generally slower and less efficient. wikipedia.org The geometry of the diol is crucial, with cis-diols reacting faster than trans-diols due to the ease of forming the cyclic intermediate. wikipedia.org For this compound, the formation of a six-membered cyclic periodate ester would be required for cleavage, a process that is less favorable than the five-membered ring formed with 1,2-diols.

An enantioselective desymmetrization of 2-substituted and 2,2-disubstituted 1,3-diols has also been reported through the oxidative cleavage of their corresponding benzylidene acetals, yielding mono-protected diols with high enantioselectivity. thieme-connect.com This method, however, focuses on achieving chirality rather than complete cleavage of the carbon backbone into smaller molecules.

Table 1: Summary of Cleavage Reactions of 1,3-Diols

| Reagent/Catalyst | Substrate Type | Product(s) | Key Features |

| 2-Iodoxybenzoic acid (IBX) | General 1,3-diols | 1,2-Diketones | Mild, room temperature reaction; high yields. organic-chemistry.orgthieme-connect.com |

| Copper(I) chloride (CuCl) | Aryl-substituted 1,3-diols | Aldehydes | Aerobic oxidation conditions. nih.gov |

| Periodate (e.g., NaIO₄) | Primarily 1,2-diols; can react with 1,3-diols | Aldehydes, Ketones | Proceeds via a cyclic periodate ester; slower for 1,3-diols. wikipedia.orgchemistrysteps.comrsc.org |

| Chiral Phosphoric Acid / DMDO | 2,2-Disubstituted 1,3-diol benzylidene acetals | Mono-protected diols | Enantioselective desymmetrization. thieme-connect.com |

Esterification Processes of Hydroxyl Groups

Esterification is a fundamental reaction of alcohols, including 1,3-diols, where the hydroxyl groups react with a carboxylic acid or its derivative to form an ester. In the case of this compound, both hydroxyl groups are available for esterification, potentially leading to the formation of monoesters or diesters.

The reaction can be carried out using various acylating agents, such as carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk Esterification with carboxylic acids is typically catalyzed by a strong acid like sulfuric acid and is a reversible process. chemguide.co.uk To drive the reaction towards the product, the water formed during the reaction is often removed.

A more vigorous and generally irreversible method involves the use of acyl chlorides. chemguide.co.uk The reaction of an alcohol with an acyl chloride is often rapid at room temperature and produces hydrogen chloride as a byproduct. chemguide.co.uk Similarly, acid anhydrides react with alcohols, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine, to form esters and a carboxylic acid byproduct. acs.orgorganic-chemistry.org

For diols, selective esterification to yield a monoester can be challenging but is achievable under specific conditions. One method involves using an organotin-mediated process, where the diol is first converted to a dibutylstannylene derivative. rsc.org This intermediate then reacts with an acyl chloride to form a stannylated diol monoester, which upon quenching, yields the desired monoester. rsc.org The success of this method relies on the significant rate difference between the initial fast monoesterification and a subsequent slower transesterification that would lead to the diester. rsc.org

Another approach for selective monoesterification of diols involves using a molar excess of the diol relative to the acylating agent. google.com Furthermore, specific catalyst systems have been developed to favor monoester formation. For example, the use of aluminum oxide (Al₂O₃) and methanesulfonic acid (MeSO₃H) has been shown to produce monoesters of diols in excellent yields without a solvent. organic-chemistry.org

The synthesis of high-molecular-weight polymers is also possible through the double-end esterification of diols with molecules containing two acylating groups, such as maleic anhydride-based copolymers. acs.org In such a process, the diol acts as a chain extender, linking polymer chains together through ester bonds. acs.org

Table 2: Reagents for Esterification of Diols

| Acylating Agent | Catalyst/Conditions | Product(s) | Key Characteristics |

| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat | Ester + Water | Reversible reaction. chemguide.co.uk |

| Acyl Chloride | Room temperature or with a base (e.g., pyridine) | Ester + HCl | Vigorous, generally irreversible reaction. chemguide.co.uksavemyexams.com |

| Acid Anhydride | Base catalyst (e.g., DMAP, pyridine) | Ester + Carboxylic Acid | Efficient acylation under mild conditions. organic-chemistry.org |

| Carboxylic Acid | Al₂O₃ / MeSO₃H | Monoester | Selective monoesterification in high yields without solvent. organic-chemistry.org |

| Acyl Chloride | Dibutyltin oxide | Monoester | Selective monoesterification via a stannylene intermediate. rsc.org |

Advanced Spectroscopic and Structural Characterization of 2,2 Diphenylpropane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2,2-diphenylpropane-1,3-diol, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques collectively offer a complete picture of its molecular connectivity and environment of the nuclei.

The ¹H-NMR spectrum of this compound is characterized by distinct signals corresponding to its three types of protons: aromatic, methylene (B1212753), and hydroxyl. Due to the molecule's symmetry, the two phenyl groups and the two -CH₂OH groups are chemically equivalent.

The ten protons of the two phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm. The four equivalent protons of the two methylene (-CH₂) groups are expected to produce a single, sharp signal, as they are not adjacent to any other protons, resulting in a singlet. This signal is typically observed further upfield. The two hydroxyl (-OH) protons also give rise to a singlet, though its chemical shift can be variable and the peak shape may be broad due to factors like solvent, concentration, and temperature, which influence hydrogen bonding. Experimental and theoretical spectral analyses have been performed to confirm these assignments. researchgate.netresearchgate.net

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~ 7.30 | Multiplet | 10H | Ar-H |

| ~ 3.90 | Singlet | 4H | -CH ₂-OH |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated, reflecting the molecule's symmetry.

These signals correspond to the quaternary C2 carbon, the two equivalent methylene carbons (C1 and C3), and the various carbons of the two equivalent phenyl rings (ipso, ortho, meta, and para). The signal for the quaternary carbon, bonded to two phenyl groups and two other carbons, is typically found in the range of 45-55 ppm. The methylene carbons adjacent to the hydroxyl groups would appear further downfield, usually in the 65-75 ppm region. The aromatic carbons resonate between approximately 125 and 145 ppm. The ipso-carbon, to which the main structure is attached, often shows a slightly different chemical shift compared to the other aromatic carbons. Both theoretical and experimental spectral data have been used to characterize the ¹³C environment of the molecule. researchgate.netresearchgate.net

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 144 | C -Ar (ipso) |

| ~ 128.5 | C -Ar (ortho/meta) |

| ~ 126.5 | C -Ar (para) |

| ~ 70 | C H₂-OH |

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously confirming the structural assembly by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique would reveal proton-proton couplings. In this compound, a key correlation would be expected between the methylene protons (-CH₂) and the hydroxyl protons (-OH), provided the hydroxyl proton exchange is slow enough to allow for coupling. The absence of other cross-peaks would confirm the isolated nature of the methylene and phenyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton signal (~3.90 ppm) to the methylene carbon signal (~70 ppm). It would also link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds), which is vital for connecting the different parts of the molecule. Key correlations would include a cross-peak from the methylene protons (-CH₂) to the central quaternary carbon and the ipso-carbon of the phenyl rings. The aromatic protons would show correlations to neighboring aromatic carbons, further confirming the phenyl ring structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of a molecule. With a molecular formula of C₁₅H₁₆O₂, this compound has a molecular weight of approximately 228.29 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 228.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of a C1-C2 bond would lead to the loss of a •CH₂OH group (31 Da), resulting in a fragment ion at m/z 197.

Formation of the diphenylmethyl cation: A significant fragmentation pathway could involve cleavage and rearrangement to form the stable diphenylmethyl (benzhydryl) cation ([ (C₆H₅)₂CH ]⁺) at m/z 167.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, which would produce a peak at m/z 210 (M-18).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 228 | [C₁₅H₁₆O₂]⁺ (Molecular Ion) |

| 210 | [M - H₂O]⁺ |

| 197 | [M - •CH₂OH]⁺ |

| 167 | [(C₆H₅)₂CH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its alcohol and phenyl groups. researchgate.netresearchgate.netchemicalbook.com

A prominent, broad absorption band is observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol groups. researchgate.net The aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups is seen just below 3000 cm⁻¹. Other key absorptions include the C=C stretching of the aromatic rings around 1450-1600 cm⁻¹ and a strong C-O stretching band for the primary alcohol at approximately 1040 cm⁻¹. researchgate.net

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3200 - 3500 (broad) | O-H stretch (alcohol) |

| 3020 - 3080 | C-H stretch (aromatic) |

| 2870 - 2960 | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic ring) |

Research on Structural Analogues and Derivatives of 2,2 Diphenylpropane 1,3 Diol

Synthesis and Stereochemical Studies of 2,2-Dialkyl-1,3-diphenyl-1,3-propanediols

The synthesis of 2,2-dialkyl-1,3-diphenyl-1,3-propanediols presents a unique challenge in controlling the stereochemistry at the two newly formed chiral centers. The strategic introduction of alkyl groups at the C2 position influences the conformational rigidity and symmetry of the molecule.

A notable example within this class of compounds is 2,2-dimethyl-1,3-diphenyl-1,3-propanediol. Research has led to the successful synthesis of diastereomerically pure (+)- and (-)-enantiomers of this C2-symmetric and conformationally rigid diol. researchgate.netresearchgate.net The synthesis commences with diethyl malonate as the starting material. researchgate.netresearchgate.net This synthetic route allows for the creation of a racemic mixture of the diol, which can then be subjected to resolution to isolate the individual enantiomers.

The separation of enantiomers from a racemic mixture is a critical step in stereochemical studies. For 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, effective resolution has been achieved through the formation of diastereomeric esters. researchgate.netresearchgate.net This method involves reacting the racemic diol with a chiral resolving agent.

Two successful resolving agents for this purpose are (-)-camphanic acid and N-carbethoxy-L-proline. researchgate.netresearchgate.net The reaction produces a mixture of diastereomeric esters, which, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques such as column chromatography. researchgate.netresearchgate.net Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure (+)- and (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediols. researchgate.net The efficiency of resolution can be high, with one study reporting excellent yields (89%) and high enantiomeric excess (>99.8%) for a similar diol using (1S)-(−)-camphanic acid. researchgate.net

The general principle of resolution via diastereomeric salt formation is a widely applied technique. clockss.orgpsu.edu It involves the reaction of a racemic mixture with a single enantiomer of a chiral compound, the resolving agent, to form a pair of diastereomers. psu.edu These diastereomers can then be separated by methods such as fractional crystallization or chromatography. clockss.orgresearchgate.net

Advanced Structural Analysis of Analogues

Determining the precise three-dimensional structure, including the absolute configuration of chiral centers, is paramount in stereochemistry. Advanced analytical techniques are employed for this purpose.

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. ed.ac.uk This technique relies on the phenomenon of resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns, allowing for the distinction between enantiomers. ed.ac.uk

In the case of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, the absolute configuration of the (-)-enantiomer was unequivocally established using X-ray crystallography. researchgate.netresearchgate.net This analysis provides conclusive proof of the spatial arrangement of the atoms within the molecule, solidifying the results of the stereochemical studies. The determination of absolute structure is only applicable to non-centrosymmetric crystal structures, which is the case for enantiopure compounds. ed.ac.uk

Applications of 2,2 Diphenylpropane 1,3 Diol in Academic Chemical Research

Role as a Building Block in Polymer Chemistry

Diols are fundamental monomers in the synthesis of a wide variety of polymers, most notably polyesters and polyurethanes, through step-growth polymerization. The structure of the diol plays a crucial role in determining the final properties of the polymer, such as its thermal stability, mechanical strength, and solubility. The incorporation of 2,2-diphenylpropane-1,3-diol into a polymer backbone is anticipated to impart specific properties due to the presence of the two bulky phenyl groups.

The general method for synthesizing polyesters from diols involves a polycondensation reaction with a dicarboxylic acid or its derivative. While specific research detailing the polymerization of this compound is not extensively documented in publicly available literature, the principles of polyester synthesis provide a framework for its potential applications. The reaction of a diol with a dicarboxylic acid, typically catalyzed by an acid or a metal catalyst at elevated temperatures, results in the formation of ester linkages with the elimination of water.

The inclusion of the 2,2-diphenylpropane moiety into a polyester chain would likely introduce significant steric hindrance. This steric bulk can restrict the rotation of the polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer. The rigid nature of the diphenylpropane unit could also contribute to increased mechanical strength and modulus. Furthermore, the aromatic character imparted by the phenyl groups can enhance the polymer's refractive index and influence its solubility in organic solvents.

Similarly, in the synthesis of polyurethanes, diols react with diisocyanates to form urethane linkages. A patent for a two-component polyurethane composition mentions the use of the 2,2-diphenylpropane radical, derived from bisphenol A, in alkoxylated aromatic diols. google.com These diols are reported to produce compositions with good processing properties and high tensile strength. google.com While this does not describe the direct use of this compound as a monomer, it highlights the desirable properties that the 2,2-diphenylpropane structure can confer to a polyurethane system.

The table below summarizes the general synthesis of polyesters and the expected impact of incorporating this compound.

| Polymer Type | General Synthesis | Expected Influence of this compound |

| Polyester | Polycondensation of a diol with a dicarboxylic acid or its derivative. | Increased thermal stability (higher Tg), enhanced mechanical strength, higher refractive index. |

| Polyurethane | Polyaddition of a diol with a diisocyanate. | Improved strength and thermal properties. |

Utility of Analogues as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral diols and their derivatives are of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. google.comwhiterose.ac.uknih.gov They can be employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, or as chiral ligands that coordinate to a metal catalyst to create a chiral environment for a catalytic asymmetric transformation. whiterose.ac.ukresearchgate.net

While this compound itself is achiral, its analogues with different substitution patterns can be chiral and have been explored for their utility in asymmetric synthesis. A notable example is 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a C2-symmetric and conformationally rigid diol. The synthesis and resolution of this diol have been reported, and its absolute configuration has been established by X-ray crystallography. researchgate.net The C2-symmetry of such diols is a highly desirable feature for chiral ligands as it reduces the number of possible transition states in a chemical reaction, often leading to higher enantioselectivity.

The applications of C2-symmetric chiral diols as chiral auxiliaries and ligands are extensive. researchgate.net They are used in a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. whiterose.ac.uk For instance, chiral diols can be used to form chiral acetals with prochiral ketones, which can then undergo diastereoselective reactions. After the desired transformation, the chiral diol auxiliary can be removed, yielding the enantiomerically enriched product.

As chiral ligands, these diols can be coordinated with various metals to form catalysts for enantioselective reactions. The chiral environment created by the ligand around the metal center forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.

The table below provides examples of asymmetric reactions where chiral diol analogues can be utilized as chiral auxiliaries or ligands.

| Asymmetric Reaction | Role of Chiral Diol Analogue | General Outcome |

| Reduction of Prochiral Ketones | Chiral Ligand for a Metal Hydride Reagent | Enantioselective formation of secondary alcohols. |

| Aldol (B89426) Reaction | Chiral Auxiliary or Chiral Ligand | Diastereo- and enantioselective synthesis of β-hydroxy carbonyl compounds. nih.govmdpi.comresearchgate.netgoogle.com |

| Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Enantioselective formation of cyclic compounds. |

| Asymmetric Allylation | Chiral Ligand for a Metal Catalyst | Enantioselective synthesis of homoallylic alcohols. |

The development of new chiral ligands and auxiliaries is a continuous effort in the field of asymmetric synthesis, and conformationally rigid diols derived from structures analogous to this compound represent a promising class of compounds for these applications.

Future Directions and Emerging Research Avenues for 2,2 Diphenylpropane 1,3 Diol

Development of Novel and Efficient Synthetic Routes

Current research efforts are geared towards developing more efficient and scalable synthetic methodologies for 2,2-Diphenylpropane-1,3-diol and its analogs. While established routes exist, the focus is on improving yield, reducing reaction steps, and utilizing more environmentally benign reagents.

One area of exploration involves the stereoselective synthesis of related 1,3-diols, which can provide insights into creating chiral versions of this compound. For instance, various methods have been developed for the stereoselective synthesis of 1,3-diols in general, including asymmetric hydrogenation, diastereoselective reduction, and enzymatic desymmetrization. researchgate.net These approaches could potentially be adapted for the asymmetric synthesis of 2,2-disubstituted 1,3-diols.

Furthermore, research into the synthesis of similar diols, such as 2-phenyl-1,3-propanediol, highlights pathways that could be modified. A notable method involves the hydrogenation of 2-nitro-2-phenyl-1,3-propanediol in the presence of a palladium on calcium carbonate catalyst, which yields the desired diol in high purity and is suitable for large-scale production. google.com The initial nitro-diol is prepared from the reaction of nitromethylbenzene with formaldehyde. google.com Adapting such a route by starting with a diphenyl-substituted nitro compound could offer a viable pathway to this compound.

The development of novel catalytic systems is another promising avenue. For example, the synthesis of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol has been achieved starting from diethyl malonate, indicating that malonic ester derivatives can serve as key precursors. researchgate.net Exploring the use of diphenylmalonic esters in similar reaction sequences could lead to more direct and efficient syntheses of the target compound.

Exploration of New Derivative Chemistries for Specific Functions

The functionalization of the hydroxyl groups of this compound is a key area of emerging research, aiming to create derivatives with specific and enhanced properties for various applications, including pharmaceuticals and materials science.

A significant area of interest is the synthesis of carbamate (B1207046) derivatives. For instance, 2,2-diphenyl-1,3-propanediol can be reacted with ethyl isocyanate to produce 1,3-Propanediol, 2,2-diphenyl-, ethylcarbamate. ontosight.ai These carbamate analogs are being investigated for their potential biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. ontosight.ai

Another class of derivatives being explored is sulfamates. The synthesis of 2,2-diphenyl-1,3-bis-O-sulfamyl-1,3-propanediol has been reported, which involves treating the parent diol with sulfamoyl chloride in the presence of sodium hydride. prepchem.com This derivatization introduces sulfamoyl groups, which can significantly alter the molecule's polarity and biological interactions.

Furthermore, the introduction of amino groups is being investigated to create novel amino-diol derivatives. A study detailed the synthesis of 2-amino-2-(diphenylamino)-propane-1,3-diol from 2-amino-2-bromo-propane-1,3-diol and diphenylamine. scispace.com Such derivatives, with their increased polarity and potential for forming chiral ligands, are promising candidates for pharmaceutical intermediates. scispace.com

The table below summarizes some of the key derivatives of this compound and their potential applications.

| Derivative Name | Starting Materials | Potential Functions/Applications |

| 1,3-Propanediol, 2,2-diphenyl-, ethylcarbamate | This compound, Ethyl isocyanate | Analgesic, anti-inflammatory, anticonvulsant properties |

| 2,2-Diphenyl-1,3-bis-O-sulfamyl-1,3-propanediol | This compound, Sulfamoyl chloride | Altered polarity and biological interactions |

| 2-Amino-2-(diphenylamino)-propane-1,3-diol | 2-Amino-2-bromo-propane-1,3-diol, Diphenylamine | Pharmaceutical intermediates, chiral ligands |

Computational Chemistry and Advanced Modeling Studies

Computational chemistry and advanced modeling techniques are becoming indispensable tools for predicting the properties and behavior of this compound and its derivatives, thereby guiding experimental research. These in silico methods provide valuable insights into molecular structure, stability, and potential biological activity.

Density Functional Theory (DFT) is a prominent computational method being applied to this compound. A recent study employed DFT to investigate the interaction of 2,2-diphenyl-1,3-propanediol with the estrogen receptor gamma (EPRγ). acs.org This research involved spectroscopic analysis and active site analysis, providing a molecular-level understanding of the binding interactions. acs.org Such studies are crucial for structure-based drug design.

Molecular modeling is also used to evaluate the biological potential of derivatives. For example, the synthesis and biological evaluation of novel pyrazoline derivatives based on a 1,3-diphenyl-2-propen-1-one scaffold have been complemented by molecular docking experiments to elucidate their anti-inflammatory activities. nih.gov While not directly on this compound, this approach demonstrates the power of combining synthesis with computational modeling to understand structure-activity relationships.

Furthermore, computational studies are used to explore the conformational landscape of related diols. For instance, the conformational stability of polymethylene-bridged heteroaromatic dimers has been assessed using theoretical calculations, revealing insights into folding phenomena. researchgate.net Similar computational approaches could be applied to this compound to understand how its conformation influences its physical and chemical properties.

The table below outlines some of the computational methods and their applications in the study of this compound and related compounds.

| Computational Method | Application | Key Findings/Insights |

| Density Functional Theory (DFT) | Investigation of interaction with estrogen receptor gamma (EPRγ) | Provided insights into binding interactions and active site analysis. acs.org |

| Molecular Docking | Elucidation of anti-inflammatory activities of related pyrazoline derivatives | Clarified the molecular aspects of observed COX-inhibitory activities. nih.gov |

| Theoretical Calculations | Assessment of conformational stability of related bridged dimers | Revealed folding phenomena and low-energy conformations. researchgate.net |

Q & A

Q. What strategies validate the reproducibility of synthetic protocols for amino-substituted diols?

- Methodological Answer: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratio) across multiple batches. Compare yields and impurity profiles via HPLC-UV and report RSD values (<5% indicates robustness). Cross-validate with independent labs using identical starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.